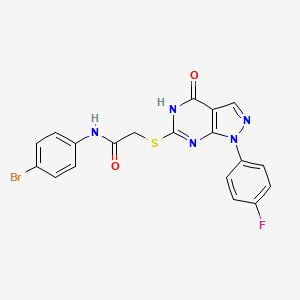
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a complex synthetic compound that combines several functional groups and linkers. It is primarily used in the field of peptide synthesis and bioconjugation. The compound features a lysine residue protected by a monomethoxytrityl (MMT) group, a para-aminobenzoic acid (PAB) linker, an oxydiacetamide moiety, and a polyethylene glycol (PEG) chain terminated with an azide group. This structure allows for versatile applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 involves multiple steps, each requiring specific reagents and conditions:
Protection of Lysine: The lysine residue is protected with a monomethoxytrityl (MMT) group to prevent unwanted reactions during subsequent steps. This is typically achieved using monomethoxytrityl chloride in the presence of a base such as triethylamine.
Coupling with Para-Aminobenzoic Acid: The protected lysine is then coupled with para-aminobenzoic acid (PAB) using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Introduction of Oxydiacetamide: The PAB-lysine conjugate is reacted with oxydiacetamide under mild conditions to form the desired linkage.
Attachment of Polyethylene Glycol: The oxydiacetamide-lysine-PAB intermediate is then coupled with a polyethylene glycol (PEG) chain, typically using a PEG derivative with an active ester or a similar reactive group.
Azide Termination: Finally, the PEG chain is terminated with an azide group, often through a reaction with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) and microwave-assisted synthesis are commonly employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 undergoes various chemical reactions, including:
Deprotection: The MMT group can be selectively removed using mild acidic conditions, such as 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Click Chemistry: The azide group at the end of the PEG chain allows for click chemistry reactions, particularly azide-alkyne cycloaddition, to attach various functional groups or biomolecules.
Amide Bond Formation: The compound can participate in amide bond formation reactions, enabling the conjugation of peptides or other molecules.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Click Chemistry: Copper(I) catalysts, alkyne derivatives
Amide Bond Formation: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotected Lysine Derivatives: Upon removal of the MMT group
Bioconjugates: Through click chemistry and amide bond formation
Aplicaciones Científicas De Investigación
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block for the synthesis of branched and cyclic peptides.
Bioconjugation: Facilitates the attachment of various biomolecules, such as proteins, antibodies, and drugs, to create multifunctional conjugates.
Drug Delivery: The PEG chain enhances solubility and biocompatibility, making it suitable for drug delivery systems.
Medical Imaging: Conjugates of this compound can be used as imaging agents for diagnostic purposes.
Materials Science: Employed in the development of hydrogels and other advanced materials for biomedical applications
Mecanismo De Acción
The mechanism of action of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 depends on its specific application. In bioconjugation, the azide group enables click chemistry reactions, allowing for the precise attachment of functional groups or biomolecules. The PEG chain provides solubility and biocompatibility, while the lysine residue offers a site for further modifications. The compound’s ability to form stable amide bonds and undergo selective deprotection makes it a versatile tool in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Mmt)-OH: A similar compound used in peptide synthesis with a different protecting group.
Fmoc-Lys(Mtt)-Wang Resin: Another lysine derivative used in solid-phase peptide synthesis.
Fmoc-Lys(ivDde)-OH: A lysine derivative with a different protecting group for selective deprotection
Uniqueness
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 stands out due to its combination of functional groups, which provide multiple sites for modification and conjugation. The presence of the PEG chain enhances its solubility and biocompatibility, making it particularly useful in biomedical applications. Additionally, the azide group allows for efficient click chemistry reactions, further expanding its versatility in scientific research.
Propiedades
Número CAS |
1224601-12-0 |
|---|---|
Fórmula molecular |
C55H77N7O14 |
Peso molecular |
1060.2 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide |
InChI |
InChI=1S/C55H77N7O14/c1-67-50-21-17-48(18-22-50)55(46-10-4-2-5-11-46,47-12-6-3-7-13-47)58-23-9-8-14-51(54(66)60-49-19-15-45(42-63)16-20-49)61-53(65)44-76-43-52(64)57-24-26-68-28-30-70-32-34-72-36-38-74-40-41-75-39-37-73-35-33-71-31-29-69-27-25-59-62-56/h2-7,10-13,15-22,51,58,63H,8-9,14,23-44H2,1H3,(H,57,64)(H,60,66)(H,61,65)/t51-/m0/s1 |
Clave InChI |
PKUIBTBLKQVEJS-XHIZWQFQSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


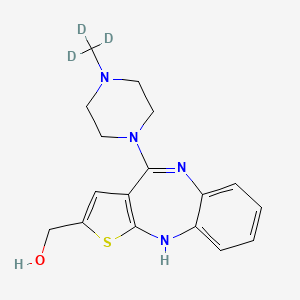
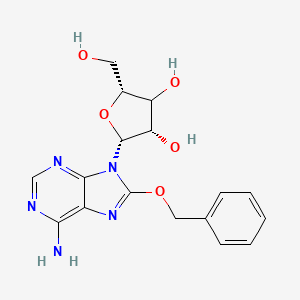
![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)

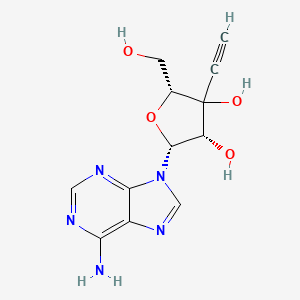

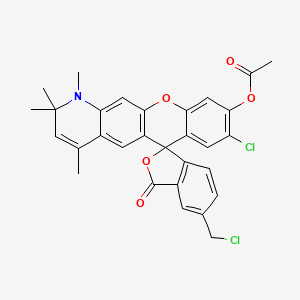


![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)
